4-Nitrosobiphenyl

Beschreibung

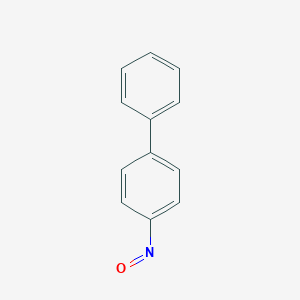

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitroso-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRWRZXFCFYZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143810 | |

| Record name | 4-Nitrosobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10125-76-5 | |

| Record name | 4-Nitroso-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010125765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROSOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U69963CQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 4 Nitrosobiphenyl

Chemical Synthesis Pathways for 4-Nitrosobiphenyl and Analogs

The chemical synthesis of this compound primarily involves the controlled oxidation of its corresponding amino precursor, 4-aminobiphenyl (B23562). Additionally, as a reactive intermediate, this compound serves as a precursor in specific coupling reactions to form more complex molecules.

Oxidation Reactions of Aminobiphenyl Derivatives

The conversion of 4-aminobiphenyl to this compound is achieved through oxidation, where the primary amino group (-NH₂) is transformed into a nitroso group (-N=O). This transformation requires specific oxidizing agents that are potent enough to oxidize the amine but can be controlled to prevent further oxidation to the nitro group (-NO₂).

Peroxy acids are commonly employed for this purpose. Reagents such as peracetic acid (CH₃CO₃H) and peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, are effective for the oxidation of primary aromatic amines to their nitroso derivatives. youtube.comyoutube.com The reaction involves the donation of an oxygen atom from the peroxy acid to the nitrogen of the amino group. brainly.in The general pathway for a primary amine oxidation first yields an N-alkylhydroxyamine, which is then further oxidized to the nitroso compound. youtube.com The biphenyl (B1667301) ring in 4-aminobiphenyl can also influence the reaction, promoting the oxidation of the amino group. oup.com

| Oxidizing Agent | Chemical Formula | Reaction Type |

|---|---|---|

| Peracetic Acid | CH₃CO₃H | Direct oxidation of primary amine |

| Caro's Acid (Peroxymonosulfuric acid) | H₂SO₅ | Direct oxidation of primary amine |

Specific Coupling and Linkage Formation Reactions Utilizing Nitrosobiphenyl Precursors

This compound can act as a precursor in reactions that form new chemical linkages, notably in the synthesis of azo compounds and in cycloaddition reactions.

Baeyer–Mills Reaction: This reaction involves the condensation of a nitroso compound with an aniline to form an azobenzene. nih.gov In this context, this compound can react with an aniline derivative in an acidic or basic medium. The proposed mechanism involves the nucleophilic attack of the aniline on the nitroso group of the this compound. nih.govbeilstein-journals.org This method is particularly effective for creating non-symmetric azobenzenes. beilstein-journals.org The reaction is often facilitated when the nitrosobenzene (B162901) is electron-poor and the aniline is electron-rich. nih.gov

Hetero-Diels–Alder Reaction: Nitroso compounds can function as potent dienophiles in [4+2] cycloaddition reactions, a variant known as the hetero-Diels–Alder reaction. beilstein-journals.orgwikipedia.org this compound can react with a conjugated diene to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-2H-1,2-oxazine. beilstein-journals.org This reaction is a powerful tool for constructing N-O bonds within a cyclic framework and has been used for the functionalization of various diene-containing molecules. beilstein-journals.orgnih.gov

| Reaction Name | Reactant Type | Product Class | Bond Formed |

|---|---|---|---|

| Baeyer–Mills Reaction | Aniline | Azobenzene | N=N (Azo) |

| Hetero-Diels–Alder Reaction | Conjugated Diene | 1,2-Oxazine | C-N and C-O |

Biotransformation Pathways Yielding this compound as a Metabolite

In biological systems, this compound is not typically an end-product but rather a reactive intermediate in the metabolism of other xenobiotics, such as 4-Nitrobiphenyl (B1678912) and 4-aminobiphenyl. These biotransformation pathways are critical components of xenobiotic metabolism, which modifies the chemical structure of foreign compounds. wikipedia.orgnews-medical.net

Enzymatic Conversion of 4-Nitrobiphenyl

The metabolic reduction of nitroaromatic compounds is a well-established pathway in mammals and microorganisms. This process involves a sequential six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂). The pathway proceeds through nitroso (-N=O) and hydroxylamino (-NHOH) intermediates.

This compound is formed as the first stable intermediate during the enzymatic reduction of 4-Nitrobiphenyl. This two-electron reduction is catalyzed by a class of enzymes known as nitroreductases. frontierspartnerships.org A key enzyme in this process is NAD(P)H:quinone oxidoreductase (NQO1), a flavoenzyme that catalyzes the two-electron reduction of various nitroaromatic compounds. nih.govnih.govresearchgate.net Other enzymes, such as xanthine oxidase, which is involved in purine catabolism, can also contribute to the reduction of nitroaromatics under certain conditions. nih.govrsc.org The reactivity of nitroaromatic compounds as substrates for NQO1 increases with their single-electron reduction potential. frontierspartnerships.orgresearchgate.net

Oxidative Metabolic Routes from N-Hydroxyaminobiphenyl Derivatives

This compound is also formed through the metabolic oxidation of N-hydroxy-4-aminobiphenyl, which itself is a product of the Phase I metabolism of the carcinogen 4-aminobiphenyl. researchgate.netwho.int This N-oxidation is often catalyzed by cytochrome P450 enzymes. researchgate.net The resulting N-hydroxyaminobiphenyl derivative is then susceptible to further oxidation. This subsequent step, which yields this compound, is a critical part of the metabolic activation of 4-aminobiphenyl. who.int The formation of this compound from N-hydroxy-4-aminobiphenyl can occur via autoxidation, a process that can be mediated by cellular components.

| Pathway Type | Precursor Compound | Key Enzymes/Process | Metabolic Role |

|---|---|---|---|

| Reductive | 4-Nitrobiphenyl | Nitroreductases (e.g., NQO1), Xanthine Oxidase | Intermediate in detoxification/reduction pathway |

| Oxidative | N-Hydroxy-4-aminobiphenyl | Autoxidation, potentially other oxidases | Intermediate in metabolic activation pathway |

Table of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₉NO |

| 4-Aminobiphenyl | C₁₂H₁₁N |

| 4-Nitrobiphenyl | C₁₂H₉NO₂ |

| N-Hydroxy-4-aminobiphenyl | C₁₂H₁₁NO |

| Peracetic Acid | CH₃CO₃H |

| Caro's Acid (Peroxymonosulfuric acid) | H₂SO₅ |

| Aniline | C₆H₇N |

| Azobenzene | C₁₂H₁₀N₂ |

| 3,6-dihydro-2H-1,2-oxazine | C₄H₇NO |

Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Nitrosobiphenyl

Redox Cycling and Electron Transfer Processes Involving 4-Nitrosobiphenyl

This compound undergoes a series of electron and proton transfer reactions, cycling between different oxidation states. These redox processes are fundamental to its chemical transformations and interactions in biological systems.

The nitroso group of this compound is susceptible to reduction, a process that can proceed through one-electron or two-electron pathways. One-electron reduction of the nitroso moiety leads to the formation of a hydronitroxide radical. This intermediate is a free radical species that can participate in further redox reactions.

Subsequent reduction of the hydronitroxide radical, or direct two-electron reduction of the parent this compound, yields the corresponding N-aryl hydroxylamine (B1172632), N-hydroxy-4-aminobiphenyl. The reduction of nitroso compounds to hydroxylamines is a recognized transformation pathway. mdpi.com In biological contexts, reducing agents such as ascorbate (B8700270) and glutathione (B108866) can facilitate the reduction of related nitroxide radicals to their corresponding hydroxylamines. researchgate.netnih.gov This conversion is often reversible, with the hydroxylamine being susceptible to re-oxidation back to the nitroxide or nitroso species. researchgate.netnih.govbohrium.com The stability and redox potential of the specific nitroxide and hydroxylamine species influence the equilibrium of these reactions. nih.govbohrium.com

| Initial Compound | Process | Intermediate/Product | Notes |

|---|---|---|---|

| This compound | One-Electron Reduction | 4-Phenylphenylhydronitroxide Radical | A free radical intermediate. |

| This compound | Two-Electron Reduction | N-hydroxy-4-aminobiphenyl (Hydroxylamine) | Can also be formed by reduction of the hydronitroxide radical. |

| N-hydroxy-4-aminobiphenyl | Oxidation | This compound | Demonstrates the reversibility of the redox process. researchgate.netbohrium.com |

Metal ions can play a significant role in the redox chemistry of this compound, facilitating its autoxidation. This process often involves the generation of reactive oxygen species (ROS). The metabolic activation of related aromatic amines, such as 4-aminobiphenyl (B23562) and benzidine, can involve metal-dependent processes that produce ROS. researchgate.net In such mechanisms, the aromatic amine or its metabolite can co-oxidize cellular reductants like NADH in a process that may be catalyzed by metal ions, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. researchgate.net

For this compound, a similar metal-mediated mechanism can be postulated. A metal ion, such as a transition metal, can facilitate electron transfer from a reducing agent to the nitroso group, or from the corresponding hydroxylamine to an oxidizing agent like molecular oxygen. This catalytic cycle can generate a flux of ROS, contributing to oxidative stress. The reduction of nitroarenes can be effectively catalyzed by metal nanoparticles, such as silver, which act as a conduit for electron transfer from a reducing agent to the nitro group. nih.gov This highlights the general capability of metals to mediate the redox reactions of nitro and nitroso-aromatic compounds.

Covalent Adduct Formation Mechanisms of this compound with Biological Macromolecules

A critical aspect of the chemistry of this compound is its ability to covalently modify biological macromolecules, including proteins and DNA. This reactivity is a consequence of the electrophilic nature of the nitrogen atom in the nitroso group and the reactivity of its metabolic derivatives.

This compound can react directly with nucleophilic residues on proteins. The thiol group of cysteine residues is a primary target for such reactions. The electrophilic nitrogen atom of the nitroso group is susceptible to nucleophilic attack by the sulfur atom of a cysteine thiol. This reaction leads to the formation of a covalent sulfinamide adduct, where a sulfur-nitrogen bond links the protein to the 4-biphenyl moiety.

The formation of sulfinamide linkages from the reaction of nitroxyl (B88944) (HNO), a related nitrogen oxide species, with protein thiols is a known modification that can alter protein structure and function. nih.gov Although often considered stable, this sulfinamide linkage can, under certain conditions, be reduced back to the free thiol, suggesting a potential for reversibility. nih.gov The reaction of other electrophilic nitroaromatic compounds with thiols has also been documented, underscoring the general reactivity pattern. nih.gov The formation of such covalent adducts with proteins is a key mechanism of action for many reactive small molecules. nih.gov

This compound is an intermediate in the metabolic activation of 4-nitrobiphenyl (B1678912) and 4-aminobiphenyl, compounds known to form DNA adducts. nih.govnih.gov The primary pathway for DNA adduct formation involves the reduction of this compound to its corresponding hydroxylamine, N-hydroxy-4-aminobiphenyl. This hydroxylamine is a proximate carcinogen that can be further activated by enzymatic O-esterification (e.g., by sulfotransferases or acetyltransferases) to form a reactive N-acetoxy or N-sulfonyloxy ester.

This ester is unstable and spontaneously decomposes to form a highly electrophilic nitrenium ion (or arylnitrenium ion). The nitrenium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases. The most common site of attack is the C8 position of guanine, leading to the formation of the N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) adduct. nih.gov This adduct is a significant lesion that can disrupt DNA replication and transcription, leading to mutations. The formation of DNA adducts by related nitrosamines often proceeds through the generation of a highly reactive diazonium ion that alkylates DNA bases. mdpi.commdpi.comnih.gov

| Macromolecule | Reactive Species | Linkage/Adduct Type | Key Mechanistic Step |

|---|---|---|---|

| Protein (Cysteine) | This compound | Sulfinamide Adduct | Nucleophilic attack of thiol sulfur on the nitroso nitrogen. nih.gov |

| DNA (Guanine) | 4-Biphenylnitrenium Ion | N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) | Reduction of nitroso to hydroxylamine, followed by esterification and heterolysis. nih.gov |

Enzymatic Reactivity and Inactivation Mechanisms by this compound

This compound can interact with enzymes both as a substrate and as an inactivator. Enzymes such as cytochrome P450 reductases can catalyze the reduction of the nitroso group, initiating the redox cycling and metabolic activation pathways described above.

Enzyme inactivation can occur through the covalent modification mechanisms previously detailed. The formation of a sulfinamide adduct with a cysteine residue located within an enzyme's active site can lead to irreversible inactivation. nih.gov Cysteine proteases, for example, rely on a catalytic cysteine thiol for their function, making them particularly vulnerable to modification by electrophiles like this compound. The reaction of a related nitroaromatic compound with thiols has been shown to form a product that irreversibly destroys the catalytic activity of E. coli RNA polymerase, highlighting the potential for such compounds to act as enzyme inhibitors. nih.gov This covalent binding alters the three-dimensional structure of the active site, preventing substrate binding or catalysis and effectively inactivating the enzyme.

Arylamine N-Acetyltransferase (NAT) Isoform Inactivation Kinetics

This compound (4-NO-BP) is a potent inactivator of arylamine N-acetyltransferase (NAT) enzymes. The mechanism of inactivation is rapid and irreversible, proceeding through the formation of a covalent adduct with a critical cysteine residue within the enzyme's active site. nih.gov Research indicates that 4-NO-BP, formed from the oxidation of N-hydroxy-4-aminobiphenyl, reacts specifically with the Cys68 residue of NAT enzymes to form a sulfinamide adduct. nih.govat.uaacs.org This process effectively halts the catalytic activity of the enzyme. nih.govnih.gov

The kinetics of this inactivation vary among different NAT isoforms and species. Studies comparing human and hamster NATs have shown that hamster NAT1 is inactivated more rapidly by the precursor N-hydroxy-4-acetylaminobiphenyl (which leads to 4-NO-BP) than either hamster NAT2 or human NAT1. nih.govnih.gov This increased susceptibility is partly attributed to the shorter half-life of the acetylated intermediate form of hamster NAT1, which facilitates the production of the reactive this compound within the active site. nih.gov During incubations with the less susceptible hamster NAT2 and human NAT1, the this compound intermediate was observed to accumulate, unlike in incubations with the more rapidly inactivated hamster NAT1. nih.gov

While kinetic analyses of recombinant human NAT1 and NAT2 treated with 4-NO-BP did not show significant isoform selectivity in terms of the second-order inactivation rate constants (kinact/KI), experiments using HeLa cells revealed a different outcome. nih.govresearchgate.net In this intracellular environment, low concentrations (1-10 µM) of 4-NO-BP led to a preferential and more rapid loss of NAT1 activity compared to NAT2 activity. nih.gov This suggests that the intracellular context may influence the apparent sensitivity of NAT isoforms to inactivation by reactive nitrosoarenes, a factor with potential toxicological importance given the wide distribution of NAT1 in human tissues. nih.gov

Table 1: Comparative Inactivation of NAT Isoforms by this compound and its Precursors

| Enzyme Isoform | Inactivating Species | Relative Rate/Potency | Mechanistic Detail |

| Hamster NAT1 | N-hydroxy-4-acetylaminobiphenyl | More rapid inactivation compared to hamster NAT2 and human NAT1. nih.gov | Short half-life of acetylated enzyme leads to efficient formation of 4-NO-BP. nih.gov |

| Hamster NAT2 | N-hydroxy-4-acetylaminobiphenyl | Less rapid inactivation; accumulation of 4-NO-BP observed. nih.gov | Forms sulfinamide adduct with Cys68. nih.gov |

| Human NAT1 | N-hydroxy-4-acetylaminobiphenyl | Less rapid inactivation; accumulation of 4-NO-BP observed. nih.gov | Forms sulfinamide adduct with Cys68. nih.gov |

| Human NAT1 (intracellular) | This compound (low conc.) | Preferential and more rapid loss of activity compared to NAT2. nih.gov | IC₅₀ values for inactivation by 4-NO-BP were similar for cytosolic NAT1 and NAT2. nih.gov |

| Human NAT2 (recombinant) | This compound | Rapid and irreversible inactivation. nih.govresearchgate.net | kinact/KI values did not show significant selectivity vs. NAT1. nih.govresearchgate.net |

Role in Cytochrome P450-Mediated Pathways

The biotransformation of this compound and its precursors is intricately linked to cytochrome P450 (CYP) enzymes. kegg.jpimrpress.com These enzymes are central to the metabolism of xenobiotics and can either detoxify or activate chemical compounds. youtube.com The metabolic pathway often begins with related compounds like 4-aminobiphenyl (4-ABP) or 4-nitrobiphenyl. The initial and requisite step in the activation of arylamines such as 4-ABP is N-hydroxylation, a reaction primarily catalyzed by CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1. imrpress.comnih.gov

This N-hydroxylated metabolite, N-hydroxy-4-aminobiphenyl, can then be oxidized to this compound. nih.govacs.org Conversely, 4-nitrobiphenyl can undergo metabolic reduction to generate this compound, which is then further reduced to N-hydroxy-4-aminobiphenyl. imrpress.com Therefore, this compound is a key intermediate metabolite connecting both 4-aminobiphenyl and 4-nitrobiphenyl pathways. imrpress.com

Once formed, this compound can participate in redox cycling. For instance, in the presence of copper ions (Cu(II)), N-hydroxy-4-aminobiphenyl can autoxidize to a hydronitroxide radical and subsequently to this compound. imrpress.com This this compound can then be reduced back to the hydronitroxide radical or N-hydroxy-4-aminobiphenyl, establishing a redox cycle that generates reactive oxygen species (ROS) and leads to oxidative DNA damage. imrpress.com This CYP-initiated metabolic activation and subsequent redox cycling highlight a significant mechanism through which this compound contributes to the genotoxicity of its parent compounds. kegg.jpimrpress.com Furthermore, NADPH-cytochrome P450 reductase can catalyze the reduction of aryl nitroso compounds, though the N-hydroxylation products of 4-aminobiphenyl can also be reduced non-enzymatically by NADPH. researchgate.net

Dimerization and Supramolecular Assembly of Nitrosoarene Systems

A distinctive chemical characteristic of aromatic C-nitroso compounds like this compound is their tendency to exist in a temperature-dependent equilibrium between monomeric and dimeric forms. at.ua In their monomeric state, these compounds are typically blue or green. They readily dimerize to form colorless or yellowish azodioxy structures, which can exist as E (trans) and Z (cis) isomers. at.ua This dimerization is an ambivalent process where, in a pair of reacting molecules, one acts as a nucleophile and the other as the electrophilic target. at.ua

This property is fundamental to the supramolecular chemistry of nitrosoarenes. The formation of the azodioxide bond provides a linkage for constructing novel supramolecular assemblies. at.ua The structural parameters of these dimers have been characterized, with the N-O bonds in the dimers being longer (1.256–1.274 Å) than in the monomers, reflecting a greater single-bond character. The N-N bond length in the dimers is approximately 1.33 Å and is relatively insensitive to substituents on the aromatic ring. at.ua

Table 2: Selected Bond Lengths in Aromatic Nitroso Dimers

| Bond | Isomer | Typical Bond Length (Å) | Notes |

| N-O | Z-dimer | 1.256–1.259 | Less sensitive to substituent effects than in monomers. at.ua |

| N-O | E-dimer | 1.268–1.274 | Longer than in Z-dimers, indicating more single bond character. at.ua |

| C-N | Z-dimer | 1.444–1.447 | Only slightly longer than in corresponding monomers. at.ua |

| N-N | Dimer | 1.332–1.335 | Practically insensitive to the change of para-substituents. at.ua |

The transition between monomer and dimer can be induced by heat or light, with the photochemically induced dimerization in the solid state representing a form of photochromism. at.ua This self-organization property makes aromatic C-nitroso compounds model systems for studying solid-state reaction mechanisms. at.ua

Nucleophilic Addition Reactions at the Nitroso Group

The chemical reactivity of the nitroso group in this compound is comparable to that of a carbonyl group, making it an electrophilic center susceptible to nucleophilic attack. at.ua The nitrogen atom of the nitroso group is the primary site for nucleophilic addition. at.uaacs.orgnih.gov This reaction allows for the formation of a diverse range of products depending on the attacking nucleophile. at.ua

A prominent biological example of this reactivity is the interaction of this compound with proteins containing nucleophilic sulfur atoms. at.ua As detailed in section 3.3.1, the inactivation of NAT enzymes occurs via the nucleophilic attack of the sulfur atom from the Cys68 residue on the nitroso-nitrogen of this compound. at.ua This forms a stable sulfinamide adduct, demonstrating a key mechanism of its biological activity. nih.govat.ua

This reactivity is not limited to biological thiols. Synthetic applications also leverage this property. For example, the synthesis of nitrosoferrocene involves the nucleophilic addition of a ferrocenyl group to the nitrogen of a nitrosyl ligand. acs.orgnih.gov The reactivity of the nitroso group is influenced by substituents on the aromatic ring; electron-withdrawing groups make the nitroso compound more susceptible to reductive acetylation, which supports a mechanism where nucleophilic addition is the rate-limiting step. core.ac.uk

Compound Glossary

Sophisticated Spectroscopic and Analytical Research Methodologies for 4 Nitrosobiphenyl

Advanced Spectroscopic Characterization Techniques

Spectroscopy plays a vital role in the characterization of 4-nitrosobiphenyl, offering detailed information about its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structural details of organic compounds, including this compound. NMR provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), which helps in mapping the connectivity and arrangement of atoms within the molecule core.ac.uklibretexts.orgmsu.edu. Chemical shifts, peak multiplicities (due to spin-spin coupling), and integration of signals in NMR spectra are used to assign specific resonances to different nuclei in the molecule, thereby confirming its structure core.ac.ukmsu.edulibretexts.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further provide correlations between protons and carbons, aiding in the complete structural assignment, especially for complex molecules core.ac.ukipb.pt. While specific NMR data for this compound were not extensively detailed in the search results, the general principles of NMR apply to its structural elucidation. ¹H and ¹³C NMR spectra would show distinct signals corresponding to the protons and carbons of the biphenyl (B1667301) core and the nitroso group, with their positions and splitting patterns providing definitive structural proof.

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass Spectrometry (MS) is an indispensable technique for the identification and characterization of this compound, as well as for studying its reaction mechanisms. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the compound acs.org. This fragmentation pattern acts as a unique fingerprint, allowing for the positive identification of this compound acs.org. In mechanistic studies, MS can be used to identify intermediates and products formed during reactions involving this compound, such as reduction or oxidation processes acs.orgoup.com. For instance, mass spectrometric analysis has been used in studies involving the metabolism of related compounds like N-OH-4-aminobiphenyl, where this compound is proposed as an intermediate acs.org. The coupling of chromatography with MS, such as HPLC-MS, enhances its power by separating components of a mixture before they enter the mass spectrometer, enabling the identification of individual compounds, including this compound, even in complex matrices oup.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Electronic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions of molecules and is particularly useful for kinetic studies of reactions involving chromophores like this compound. UV-Vis spectroscopy measures the absorbance or transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum rsc.orgsci-hub.se. The absorption spectrum of a compound is characteristic of its electronic structure and can be used for its identification and quantitative analysis rsc.orgsci-hub.se. Changes in the UV-Vis spectrum over time can be used to monitor the progress of a reaction, allowing for the determination of reaction rates and kinetics rsc.orgsci-hub.se. While direct UV-Vis spectral data for this compound were not prominently featured, related nitroaromatic compounds like 4-nitrophenol (B140041) exhibit characteristic UV-Vis absorption bands that shift upon changes in their chemical state or environment, demonstrating the utility of this technique for such compounds researchgate.netresearchgate.net. UV-Vis detection is also commonly coupled with HPLC for the analysis of various compounds, including nitroaromatic species sci-hub.seresearchgate.netnih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations of a compound. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light due to these vibrations mt.comwikipedia.org. Both techniques produce a unique vibrational fingerprint that can be used for identification and structural analysis mt.comwikipedia.orgspectroscopyonline.com. IR spectroscopy is particularly sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability mt.com. For this compound, IR and Raman spectra would show characteristic bands corresponding to the vibrations of the nitroso group (N=O), the aromatic rings, and the carbon-nitrogen and carbon-carbon bonds nih.gov. These spectra can be used to confirm the presence of specific functional groups and to study the molecular conformation and intermolecular interactions. While specific IR or Raman spectra for this compound were not widely available, these techniques are generally applicable to the study of nitroso and biphenyl-containing compounds nih.govresearchgate.net.

High-Resolution Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from mixtures and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Coupled with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture researchgate.netmdpi.com. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase researchgate.net. For this compound, various stationary phases (e.g., reversed-phase C18 columns) and mobile phases can be employed to achieve optimal separation from other compounds present in a sample researchgate.netnih.gov. HPLC can be coupled with a variety of detectors, enhancing its analytical capabilities.

Common detectors used in conjunction with HPLC that would be applicable to this compound include:

UV-Vis Detectors: These are widely used due to their simplicity and sensitivity to compounds that absorb UV or visible light, which includes aromatic compounds like this compound sci-hub.seresearchgate.netnih.gov. UV-Vis detection allows for the quantification of this compound based on its absorbance at a specific wavelength.

Mass Spectrometry (MS) Detectors: As mentioned earlier, coupling HPLC with MS (HPLC-MS) provides high sensitivity and selectivity, allowing for the identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern, even in complex matrices oup.comsielc.com. This is particularly useful for confirming the identity of the separated peak.

Electrochemical Detectors (ED): Electrochemical detection can be highly sensitive for compounds that are electroactive, meaning they can be oxidized or reduced at an electrode surface researchgate.netmdpi.com. While this compound itself might not be directly electroactive in all conditions, related nitro and amino biphenyls are amenable to electrochemical detection, suggesting that under appropriate conditions, this compound or its derivatives could be detected electrochemically researchgate.net. Studies have shown the determination of 4-nitrobiphenyl (B1678912) after reduction to 4-aminobiphenyl (B23562) using HPLC with electrochemical detection researchgate.net.

Research findings highlight the use of HPLC for the analysis of related nitrobiphenyl compounds. For instance, HPLC with UV detection has been used for the determination of 4-nitrobiphenyl researchgate.net. The optimization of mobile phases and stationary phases is crucial for achieving good separation and sensitivity for the analyte of interest researchgate.netnih.gov.

Table: Limits of Detection for Related Compounds by HPLC with Different Detectors

| Compound | Detection Method | Limit of Detection (mol L⁻¹) | Citation |

| 4-Nitrobiphenyl | UV | 4.0 × 10⁻⁷ | researchgate.net |

| 4-Aminobiphenyl | UV | 6.0 × 10⁻⁶ | researchgate.net |

| 4-Aminobiphenyl | Electrochemical | 2.0 × 10⁻⁶ | researchgate.net |

| 4-Aminobiphenyl | Fluorescent | 8.0 × 10⁻⁸ | researchgate.net |

| 4-Nitrobiphenyl (after reduction to 4-ABP) | UV | 8.0 × 10⁻⁶ | researchgate.net |

| 4-Nitrobiphenyl (after reduction to 4-ABP) | Electrochemical | 4.0 × 10⁻⁶ | researchgate.net |

| 4-Nitrobiphenyl (after reduction to 4-ABP) | Fluorescent | 2.0 × 10⁻⁷ | researchgate.net |

This table, derived from research on related compounds, illustrates the varying sensitivities of different detection methods when coupled with HPLC, providing context for the potential analysis of this compound.

Gas Chromatography (GC) Methodologies for Volatile Analogs

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile organic compounds. While direct GC analysis of this compound might be challenging depending on its volatility and thermal stability, GC methods are frequently applied to related biphenyl compounds, including its precursor 4-nitrobiphenyl and metabolite 4-aminobiphenyl, which can serve as indicators or require similar analytical considerations for volatile analogs.

GC coupled with mass spectrometry (GC-MS) is a sensitive and selective method that has been employed for the determination of nitrated polycyclic aromatic hydrocarbons, demonstrating detection limits as low as 1 pg injected onto the column using single ion monitoring. nih.gov This suggests the potential for highly sensitive detection of volatile nitrosobiphenyl species or their derivatives if amenable to GC separation and MS detection. Another study utilized GC-MS to analyze 4-nitrobiphenyl in various samples. researchgate.net

Historically, airborne 4-nitrobiphenyl has been determined by collection on a glass fiber filter and silica (B1680970) gel tube followed by analysis using gas chromatography with a flame ionization detector (GC-FID). osha.gov However, FID is noted as not being very sensitive to 4-nitrobiphenyl. osha.gov This highlights the importance of detector choice in GC methods for related compounds.

GC methods have also been used in studies investigating the metabolism of 4-nitrobiphenyl, where this compound is identified as a metabolite. oup.com While the primary analytical technique in that study was HPLC-MS, the mention of GC in the context of separating metabolites of 4-nitrobiphenyl indicates its potential utility for separating this compound or its volatile transformation products.

Furthermore, GC-MS has been used in the analysis of 2-nitrosofluorene (B1207293) and this compound transformed into corresponding N-hydroxy-N-arylacetamides. cnjournals.comresearchgate.net This demonstrates that derivatization can be employed to make less volatile nitroso compounds amenable to GC analysis.

Electrochemical Detection Approaches: Voltammetry and Amperometry

Electrochemical methods, including various forms of voltammetry and amperometry, offer sensitive and relatively inexpensive approaches for the detection of electroactive compounds like this compound. These techniques measure the current response resulting from the oxidation or reduction of an analyte at an electrode surface.

Voltammetry, such as direct current voltammetry (DCV), differential pulse voltammetry (DPV), cyclic voltammetry (CV), linear scan adsorptive stripping voltammetry (LSAdSV), and differential pulse adsorptive stripping voltammetry (DPAdSV), has been extensively applied to the study and determination of 4-nitrobiphenyl and related aromatic amines. electrochemsci.orgresearchgate.netcuni.cz These studies often investigate the electrochemical behavior, including the reduction mechanisms, of these compounds at different electrode surfaces, such as mercury electrodes (e.g., hanging mercury drop electrode - HMDE) and glassy carbon electrodes. electrochemsci.orgresearchgate.netcuni.cz

Research on the electrochemical reduction of 4-nitrobiphenyl has shown that the process is controlled by both diffusion and adsorption. researchgate.net Cyclic voltammetry has been used to investigate the mechanism of electrochemical reduction of 4-nitrobiphenyl. researchgate.netcuni.cz While these studies primarily focus on 4-nitrobiphenyl, the electrochemical properties of nitroso compounds are closely related to those of nitro compounds, suggesting that similar voltammetric approaches can be applied to this compound.

Studies have demonstrated the sensitive determination of 4-nitrobiphenyl using voltammetric techniques at modified electrodes, such as a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) and glassy carbon electrodes modified with various nanomaterials. electrochemsci.orgrsc.orgnih.govmdpi.com Detection limits in the nanomolar range have been achieved for 4-nitrobiphenyl using adsorptive stripping voltammetry techniques on a hanging mercury drop electrode. electrochemsci.orgresearchgate.net

Amperometric detection, which involves measuring the current at a fixed potential, is often coupled with separation techniques like chromatography. Amperometric detection has been used for the determination of aromatic amines. canada.cacanada.cahbz-nrw.de Given that this compound can be a metabolite of aromatic amines like 4-aminobiphenyl, amperometry could potentially be applied for its detection, possibly after a suitable separation or conversion step.

Cyclic voltammetry has also been used to verify the covalent attachment of 4'-nitro-1,1-biphenyl self-assembled monolayers on ultrananocrystalline diamond, demonstrating the electrochemical activity of the nitro group which can be converted to an amino group electrochemically. tu-dresden.de This highlights the use of voltammetry in characterizing modified surfaces involving biphenyl derivatives.

Luminescence-Based Detection Strategies: Fluorescent and Electrochemiluminescence

Luminescence-based detection strategies, including fluorescence and electrochemiluminescence (ECL), offer high sensitivity and selectivity for the analysis of various compounds. While this compound itself may not be strongly fluorescent, these techniques can be applied indirectly or to fluorescent derivatives or related compounds.

Fluorescence detection is widely used for compounds with intrinsic fluorescence or those that can be derivatized to become fluorescent. Polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with biphenyl compounds, exhibit strong natural fluorescence, making fluorescence detection highly sensitive for their analysis, often coupled with techniques like supercritical fluid chromatography (SFC). jasco-global.com While this compound's fluorescence properties are not extensively detailed in the search results, related compounds or reaction products might be amenable to this detection method.

Fluorescence detection has been mentioned in the context of analyzing metabolites of 4-nitrobiphenyl, specifically 4-aminobiphenyl, after its reduction from 4-nitrobiphenyl. electrochemsci.orgresearchgate.net This suggests that if this compound can be converted to a fluorescent species, fluorescence detection could be a viable analytical approach.

Electrochemiluminescence (ECL) is a process where species generated electrochemically undergo electron-transfer reactions to form excited states that emit light. ECL detection has been applied in the analysis of 4-nitrobiphenyl, often in conjunction with the detection of its metabolite 4-aminobiphenyl. electrochemsci.orgresearchgate.net

A novel ECL microwell array has been developed for evaluating metabolite-related DNA oxidation and adduct damage from aryl amines, including 4-aminobiphenyl. nih.gov In this system, this compound is identified as a metabolite of 4-aminobiphenyl. nih.gov The ECL array detects oxidized DNA and DNA adducts, and while it doesn't directly detect this compound, it utilizes ECL to study the biological impact of its precursor's metabolism, highlighting the relevance of ECL in related investigations. nih.gov ECL offers advantages such as not requiring individually addressable sensors as in some voltammetric setups. nih.gov

Fluorescence assays based on the inner filter effect have been developed for the detection of 4-nitrophenol, another nitroaromatic compound, demonstrating the principle of using fluorescence quenching for detection. rsc.org While this is for a different compound, it illustrates a potential strategy for developing fluorescence-based methods for nitroso compounds if they interact with a fluorescent probe.

Interactive Data Table: Analytical Methodologies for Biphenyl Compounds (Illustrative Examples)

| Compound Analyzed (Examples) | Analytical Technique(s) | Key Findings / Application Context | Source(s) |

| 4-Nitrobiphenyl | GC-MS | Sensitive determination of nitrated PAHs, including 4-nitrobiphenyl. | nih.gov |

| 4-Nitrobiphenyl | GC-FID | Used for airborne 4-nitrobiphenyl, but noted as not very sensitive. | osha.gov |

| 4-Nitrobiphenyl | DCV, DPV, CV, LSAdSV, DPAdSV (Voltammetry) | Investigation of electrochemical behavior and sensitive determination at various electrodes. | electrochemsci.orgresearchgate.netcuni.cz |

| 4-Nitrobiphenyl | HPLC with Electrochemical, Fluorescent, or ECL Detection | Detection of 4-aminobiphenyl (metabolite of 4-nitrobiphenyl) after reduction. | electrochemsci.orgresearchgate.net |

| 4-Aminobiphenyl (Metabolite) | Amperometric Detection (coupled with chromatography) | Used for determination of aromatic amines. | canada.cacanada.cahbz-nrw.de |

| This compound (Metabolite) | ECL Array (Indirect) | Used in studies of DNA damage related to 4-aminobiphenyl metabolism, where this compound is a metabolite. | nih.gov |

| 2-Nitrosofluorene, this compound | GC-MS (after transformation) | Analysis after transformation to N-hydroxy-N-arylacetamides. | cnjournals.comresearchgate.net |

Investigation of Biological Interactions of 4 Nitrosobiphenyl at the Molecular and Cellular Level in Vitro Research

Mechanisms of DNA Damage and Genotoxicity Induction by 4-Nitrosobiphenyl and its Metabolites

The genotoxicity of this compound is primarily mediated through its metabolic reduction product, 4-aminobiphenyl (B23562) (4-ABP), and subsequent activation to reactive intermediates. These electrophilic species can damage DNA through two principal in vitro mechanisms: the generation of oxidative stress and the formation of direct covalent adducts.

The metabolism of nitroaromatic compounds, a class to which this compound belongs, is often associated with the production of reactive oxygen species (ROS). While direct studies on ROS generation by this compound are specific, the metabolic pathway of its precursor, 4-ABP, suggests a potential role for oxidative stress in its genotoxicity. During the metabolic oxidation of 4-ABP to N-hydroxy-4-aminobiphenyl by cytochrome P450 enzymes, redox cycling can occur, potentially generating superoxide (B77818) radicals and hydrogen peroxide. wikipedia.org This process is a recognized mechanism for other nitro-containing compounds.

The most extensively studied mechanism of genotoxicity for this compound's metabolites is the formation of covalent DNA adducts. This process involves the metabolic activation of 4-ABP, which is formed from the reduction of this compound.

Metabolic Activation Pathway:

N-oxidation: 4-ABP is first oxidized by cytochrome P450 enzymes (primarily CYP1A2) in the liver and other tissues to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).

Esterification: The N-hydroxy metabolite is a proximate carcinogen that can be further activated through esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs). This creates highly reactive N-acetoxy or N-sulfonyloxy esters.

Aryl Nitrenium Ion Formation: These esters are unstable and can spontaneously break down to form a highly electrophilic aryl nitrenium ion.

Covalent Binding: The aryl nitrenium ion readily attacks nucleophilic sites on DNA bases, forming stable, covalent DNA adducts.

The predominant adduct formed is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). oup.com In vitro studies using cultured human uroepithelial cells have confirmed the formation of multiple adducts upon exposure to N-OH-ABP. oup.com These adducts distort the DNA helix, interfere with replication and transcription, and can lead to mispairing during DNA synthesis, resulting in mutations.

Protein Modification and Enzyme Inhibition Studies

Beyond its interaction with DNA, this compound and its metabolites are known to react with proteins, leading to structural modifications and functional alterations. These interactions are particularly significant for enzymes involved in its own metabolism and for abundant proteins that can serve as dosimeters of exposure.

In vitro studies have demonstrated that this compound is a highly reactive electrophile that can directly target nucleophilic amino acid residues in proteins. A key target is the thiol group of cysteine residues. Research on arylamine N-acetyltransferases (NATs) has shown that this compound, formed from the oxidation of N-hydroxy-4-aminobiphenyl, reacts specifically with a critical cysteine residue (Cys68) in the enzyme's active site. nih.gov

This reaction results in the formation of a stable sulfinamide adduct (a covalent bond between the nitroso-nitrogen and the cysteine-sulfur). nih.gov The formation of this adduct represents an irreversible modification of the protein, which directly leads to the loss of its catalytic function. While this has been specifically demonstrated for NAT enzymes, it highlights a general mechanism by which this compound can inactivate other cysteine-dependent proteins.

Arylamine N-acetyltransferases (NAT1 and NAT2) play a dual role in the metabolism of 4-aminobiphenyl (4-ABP). They can detoxify 4-ABP through direct N-acetylation, but they also participate in its bioactivation by O-acetylating N-OH-ABP to a more reactive DNA-binding species. nih.govnih.gov

In vitro research shows that NAT activity is significantly modulated by 4-ABP and its metabolites.

Substrate Activity: 4-ABP is a substrate for both human NAT1 and NAT2, with acetylation rates depending on the specific enzyme and the individual's genetic makeup (genotype). nih.govfrontiersin.org

Enzyme Inhibition: A critical finding is the irreversible inactivation of NAT enzymes during the metabolism of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). nih.gov The mechanism involves the enzyme's own deacetylase activity, which converts N-OH-AABP to N-hydroxy-4-aminobiphenyl. This intermediate is then oxidized to this compound, which subsequently attacks the Cys68 residue, forming the inhibitory sulfinamide adduct as described previously. nih.gov This process represents a mechanism-based inactivation, where the enzyme is inhibited by a reactive intermediate it helps to produce.

Genetic polymorphisms in NAT2 lead to rapid, intermediate, and slow acetylator phenotypes, which influences the rate of 4-ABP metabolism in vitro. nih.govnih.gov Studies using cryopreserved human hepatocytes show a clear gene-dose response, with N-acetylation of 4-ABP being highest in rapid acetylators and lowest in slow acetylators.

| NAT2 Acetylator Genotype | Relative N-Acetylation Rate (10 µM 4-ABP) | Relative N-Acetylation Rate (100 µM 4-ABP) |

|---|---|---|

| Rapid | High | High |

| Intermediate | Medium | Medium |

| Slow | Low | Low |

This table is an interactive representation of findings that N-acetylation of 4-aminobiphenyl is significantly dependent on the NAT2 genotype in human hepatocytes, with rates differing between rapid, intermediate, and slow acetylators. nih.gov

The reaction of this compound with proteins is the basis for its use in biomarker research, particularly through the formation of hemoglobin (Hb) adducts. Hemoglobin is an abundant, long-lived protein in red blood cells, and its adducts provide an integrated measure of exposure over the lifespan of the erythrocyte (approximately 120 days).

The formation of the primary hemoglobin adduct occurs when 4-ABP is N-hydroxylated to N-hydroxy-4-aminobiphenyl, which is then oxidized to this compound. This reactive nitroso intermediate covalently binds to the thiol group of the cysteine residue at position 93 of the hemoglobin β-chain (β-Cys93). aacrjournals.org This reaction forms an acid-labile sulfinamide adduct. aacrjournals.orgaacrjournals.org

Because hemoglobin lacks repair mechanisms, these adducts are stable and accumulate with chronic exposure. aacrjournals.orgrsc.org In vitro studies using human hemoglobin have confirmed its ready adduction by N-hydroxy-4-ABP. aacrjournals.org The level of 4-ABP-Hb adducts can be quantified with high sensitivity by releasing the parent amine (4-ABP) through mild acid hydrolysis, followed by gas chromatography-mass spectrometry. aacrjournals.orgnih.gov This makes Hb adducts a robust and widely used biomarker in research to monitor human exposure to 4-ABP from sources like tobacco smoke. nih.govnih.govnih.govnih.gov

| Biomarker Type | Target Molecule | Reactive Intermediate | Adduct Type | Significance in Research |

|---|---|---|---|---|

| DNA Adduct | Deoxyguanosine in DNA | Aryl nitrenium ion | dG-C8-ABP | Marker of genotoxic damage and cancer initiation. |

| Protein Adduct | Cysteine in Hemoglobin | This compound | Sulfinamide | Stable, long-term marker of internal exposure dose. |

This table provides an interactive summary comparing the key features of DNA and hemoglobin adducts formed from 4-aminobiphenyl metabolism. oup.comaacrjournals.orgnih.gov

Cellular Response Pathways and Oxidative Stress Induction

Cellular responses to xenobiotics like this compound can involve complex signaling pathways, often triggered by the induction of oxidative stress. This state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products can lead to significant cellular damage.

While direct experimental studies detailing the induction of oxidative stress by this compound in cellular models are not extensively available, the chemical nature of nitroaromatic compounds suggests a high potential for such effects. Nitroaromatic compounds can undergo metabolic activation through nitroreduction, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This process, known as redox cycling, involves the enzymatic reduction of the nitro group to a nitro anion radical, which can then be re-oxidized by molecular oxygen, generating a superoxide anion radical. This cycle can repeat, leading to a significant increase in intracellular ROS levels.

Although specific studies on this compound are limited, research on structurally related compounds like 4-nitrophenol (B140041) has demonstrated the induction of oxidative stress, as evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). psu.edu The generation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to cytotoxicity and genotoxicity. The formation of neutrophil extracellular traps (NETs), which is dependent on ROS generation, is another indicator of the cellular response to oxidative stress. nih.gov

Table 1: Key Biomarkers for Assessing Oxidative Stress in Cellular Models

| Biomarker Category | Specific Marker | Description |

| Lipid Peroxidation | Malondialdehyde (MDA) | An end product of polyunsaturated fatty acid peroxidation. |

| 4-Hydroxynonenal (4-HNE) | A highly reactive aldehyde produced during lipid peroxidation. | |

| Protein Oxidation | Protein Carbonyls | Formed by the oxidation of amino acid side chains. |

| 3-Nitrotyrosine | A marker of nitrosative stress, formed by the reaction of peroxynitrite with tyrosine residues. | |

| DNA Damage | 8-oxo-2'-deoxyguanosine (8-oxodG) | A major product of DNA oxidation. |

| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. |

This table provides a summary of common biomarkers used to evaluate the induction of oxidative stress in in vitro cellular systems.

The induction of oxidative stress by compounds like this compound can significantly impact the intracellular redox state, which is critical for maintaining cellular homeostasis and function. nih.gov The primary cellular redox buffer is the glutathione system, consisting of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG).

An increase in ROS production can lead to the depletion of GSH as it is consumed by glutathione peroxidase during the detoxification of hydroperoxides. nih.govnih.gov A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress and can impair the function of numerous cellular proteins through the oxidation of their thiol groups. nih.govnih.gov This can disrupt cellular signaling pathways and lead to mitochondrial dysfunction, a major source of intracellular ROS. nih.gov Studies have shown that depletion of GSH can sensitize cells to cytotoxicity induced by nitrosative stress. nih.gov

The cellular redox state is maintained by a complex network of antioxidant enzymes and molecules. The thioredoxin (Trx) system is another crucial antioxidant system that works in concert with the glutathione system to maintain a reducing intracellular environment. The balance between these systems is vital for cell survival and function.

Table 2: Major Components of the Intracellular Redox Regulatory Network

| Component | Function |

| Glutathione (GSH) | A major non-enzymatic antioxidant, detoxifies ROS and electrophiles. |

| Glutathione Reductase (GR) | Reduces GSSG back to GSH, maintaining the GSH pool. |

| Glutathione Peroxidases (GPxs) | Catalyze the reduction of H₂O₂ and lipid hydroperoxides by GSH. |

| Thioredoxin (Trx) | A protein that reduces disulfide bonds in other proteins. |

| Thioredoxin Reductase (TrxR) | Reduces oxidized Trx. |

| Peroxiredoxins (Prxs) | A family of peroxidases that reduce H₂O₂ and peroxynitrite. |

| Superoxide Dismutases (SODs) | Convert superoxide radicals to H₂O₂. |

| Catalase | Decomposes H₂O₂ to water and oxygen. |

This table outlines the key players involved in the maintenance of the intracellular redox balance, which can be perturbed by xenobiotics that induce oxidative stress.

In Vitro Cellular Metabolism and Biotransformation Research

The biotransformation of xenobiotics is a critical determinant of their toxicity. In vitro models, particularly those using hepatocytes, are invaluable tools for elucidating the metabolic pathways of compounds like this compound.

Hepatocytes are the primary site of drug and xenobiotic metabolism in the body and are considered the "gold standard" for in vitro metabolic studies. nih.gov Isolated hepatocytes, either freshly prepared or cryopreserved, contain a full complement of phase I and phase II drug-metabolizing enzymes, making them highly relevant for predicting in vivo metabolic profiles. nih.gov

In vitro systems using hepatocytes can be employed to study the kinetics of metabolite formation, identify the enzymes involved (e.g., cytochrome P450 isoforms), and assess inter-species differences in metabolism. nih.gov

The identification of metabolites is crucial for understanding the toxification and detoxification pathways of a compound. Advanced analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are instrumental in the separation and structural elucidation of metabolites from complex biological matrices. nih.gov

In the context of this compound, the metabolites identified from its precursor, 4-nitrobiphenyl (B1678912), are of high interest. In vitro studies with rat liver fractions have identified a number of metabolites resulting from nitroreduction, N-acetylation, N-formylation, and ring hydroxylation. nih.gov The major metabolite formed from 4-nitrobiphenyl is 4-aminobiphenyl, indicating that the nitroso intermediate is readily reduced. nih.gov Other significant metabolites include hydroxylaminobiphenyls, which are also reactive intermediates. nih.gov

Table 3: Metabolites of 4-Nitrobiphenyl Identified in In Vitro Rat Liver Fraction Studies

| Metabolite | Metabolic Pathway | Relative Abundance |

| 4-Aminobiphenyl (4-ABP) | Nitroreduction | Major (79% of total metabolites) nih.gov |

| Hydroxylaminobiphenyls | Nitroreduction | Major nih.gov |

| 4-Acetylaminobiphenyl (4-AABP) | N-Acetylation of 4-ABP | Minor nih.gov |

| N-Hydroxy-4-acetylaminobiphenyl (4-AABP-N-OH) | N-Hydroxylation of 4-AABP | Minor nih.gov |

| x-OH-4-nitrobiphenyl (4-NBP-x-OH) | Ring Hydroxylation | Minor nih.gov |

| Biphenylene | De-nitro-group biotransformation | Minor nih.gov |

| N-formyl-4-aminobiphenyl (N-formyl-4-ABP) | N-Formylation of 4-ABP | Minor nih.gov |

This table summarizes the metabolites identified from the in vitro metabolism of 4-nitrobiphenyl, the precursor of this compound, providing insights into its potential biotransformation products. The data is based on studies using rat liver S-9 fractions. nih.gov

The identification of these metabolites helps to construct a comprehensive picture of the metabolic fate of this compound and its parent compound, which is essential for assessing their toxicological risk.

Theoretical and Computational Chemistry Approaches to 4 Nitrosobiphenyl Reactivity

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the inherent reactivity of a molecule based on its electronic structure. Density Functional Theory (DFT) has become a particularly prominent method in this field due to its balance of computational cost and accuracy. researchgate.net

Studies on related aromatic compounds, such as p-nitrophenyl tetrathiafulvalenes and substituted pyrimidin-4-ones, demonstrate a standard approach for characterizing molecular reactivity. tsijournals.comresearchgate.net This involves calculating a series of molecular properties and reactivity descriptors. The process typically begins with geometry optimization of the molecule's ground state using a selected functional, like B3LYP, and a basis set such as 6-31G(d,p). researchgate.netresearchgate.net

From the optimized geometry, key electronic properties are determined:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This allows for the prediction of reaction sites. researchgate.net

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. tsijournals.com These descriptors, derived from conceptual DFT, provide a framework for comparing the reactivity of different molecules. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule is less reactive. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. A softer molecule is more reactive. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. It quantifies electrophilic power. |

By applying these quantum mechanical methods to 4-Nitrosobiphenyl, researchers can predict its most reactive sites, understand its stability, and rationalize its behavior in chemical reactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions and system dynamics. dovepress.com For molecules like this compound, MD simulations can elucidate how it interacts with solvent molecules, biological macromolecules, or other molecules in a condensed phase.

Simulations on analogous systems, such as 4-n-pentyl-4'-cyanobiphenyl (5CB) and other 4-cyano-4′-n-alkylbiphenyls (nCB), illustrate the power of this approach. researchgate.netarxiv.org These studies reveal how intermolecular forces, including van der Waals and electrostatic interactions, govern the collective behavior and phase properties of the system. arxiv.org The inclusion of atomic partial charges in the model is critical for accurately representing the influence of molecular dipoles on these interactions. researchgate.net

An MD simulation involves several key steps:

System Setup: A simulation box is created containing the molecule(s) of interest (e.g., this compound) and any other relevant components, such as a solvent (e.g., water).

Force Field Application: A force field is chosen to define the potential energy of the system. It contains parameters for bonded (bond stretching, angle bending, dihedrals) and non-bonded (van der Waals, electrostatic) interactions between atoms.

Simulation Run: The simulation proceeds by integrating Newton's equations of motion in small time steps, generating a trajectory that describes the position and velocity of each atom over time. researchgate.net

Analysis: The resulting trajectory is analyzed to extract macroscopic and microscopic properties.

| Analysis Metric | Description | Information Gained for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. dovepress.com | Indicates the structural stability and conformational changes of the molecule during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom or residue around its average position. dovepress.com | Identifies flexible and rigid regions within the this compound molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the structure of the solvent around this compound and identifies specific intermolecular interactions. |

| Interaction Energy | Calculates the non-bonded (van der Waals and electrostatic) energies between different components of the system. | Quantifies the strength of interaction between this compound and other molecules (e.g., water, proteins). |

Through these analyses, MD simulations can predict how this compound orients itself at interfaces, its solubility in different media, and its potential to bind to biological targets, all based on the fundamental intermolecular interactions at play. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is to map the detailed pathways of chemical reactions, identifying intermediates and the high-energy transition states that connect them. rsc.org This provides a step-by-step understanding of how reactants are converted into products. Using methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface of a reaction involving this compound. chemrxiv.org

This mechanistic investigation involves:

Identifying Reactants, Products, and Intermediates: The chemical structures of all stable species along a proposed reaction pathway are determined.

Locating Transition States (TS): A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +85.0 |

| Intermediate | A meta-stable species formed after crossing TS1 | +20.5 |

| Transition State 2 (TS2) | Second energy barrier | +110.2 |

| Products | Final products of the reaction | -45.0 |

The data in Table 3 illustrates how computational chemistry can quantify a reaction profile. In this hypothetical case, the rate-limiting step would be the one involving TS2, as it has the highest energy barrier relative to the reactants. Such studies are invaluable for understanding reaction kinetics and for designing catalysts or reaction conditions to favor a desired outcome. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with a specific activity, such as biological potency, toxicity, or chemical reactivity. nih.gov For a class of compounds like nitroaromatics or N-nitroso compounds, QSAR can be a powerful predictive tool. nih.govnih.gov

The development of a QSAR model follows a well-defined workflow:

Data Collection: A dataset of molecules with known experimental activity values is compiled. japsonline.com

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. youtube.com

Model Building: A mathematical equation is generated to relate the descriptors (independent variables) to the activity (dependent variable). Multiple Linear Regression (MLR) is a common technique used for this purpose. japsonline.com

Model Validation: The model's statistical significance and predictive power are rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a set of compounds not included in the model-building process (test set). japsonline.com

The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. youtube.com

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size and mass of the molecule. |

| Number of Aromatic Rings | Presence of specific structural features. | |

| Topological | Molecular Connectivity Index (MCI) | Degree of branching in the molecular structure. nih.gov |

| Wiener Index | Information about molecular branching and cyclicity. | |

| Electronic | Dipole Moment (μ) | Overall polarity of the molecule. nih.gov |

| LUMO Energy | Electron-accepting capability, often related to metabolic reduction of nitro groups. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability and transport. nih.govyoutube.com |

| Molar Refractivity (MR) | Molecular volume and polarizability. nih.gov |

For this compound, a QSAR model could be developed to predict properties like its carcinogenicity, drawing on data from other N-nitroso compounds, or its reactivity in a specific chemical transformation. nih.gov A successful QSAR model serves as a cost-effective and rapid screening tool, prioritizing the synthesis and testing of the most promising candidates and reducing the reliance on extensive experimental work. nih.gov

Environmental Research and Degradation Studies of Nitrosobiphenyl Compounds

Analytical Method Development for Environmental Occurrence and Monitoring (Research Context)

Accurate assessment of the environmental presence and distribution of compounds like 4-nitrosobiphenyl necessitates the development of specific and sensitive analytical methods. Environmental monitoring typically involves sampling various matrices such as air, water, soil, and sediment, followed by sample preparation and analysis using advanced techniques toxoer.comresearchgate.net.

Methods for environmental analysis often involve techniques like gas chromatography (GC) and liquid chromatography (LC), coupled with sensitive detectors such as flame ionization detectors (FID), mass spectrometry (MS), or tandem mass spectrometry (MS/MS) who.intnoack-lab.com. Sample preparation steps are critical and can include extraction techniques like adsorption on solid cartridges, solvent extraction, solid phase extraction (SPE), or microwave-assisted extraction (MAE), depending on the sample matrix and the target analyte's properties toxoer.comresearchgate.netwho.int.

While specific detailed methods solely focused on the environmental monitoring of this compound were not extensively found in the search results, related nitroaromatic compounds and their metabolites, such as nitrobenzene (B124822) and 4-nitrobiphenyl (B1678912), have established analytical procedures for environmental matrices who.intnih.gov. For instance, methods for analyzing nitrobenzene in air involve adsorption on Tenax-GC cartridges followed by thermal desorption and HRGC/FID who.int. Analysis of 4-nitrobiphenyl in air has been performed using gas chromatography nih.gov. These examples highlight the general approaches used in developing analytical methods for monitoring nitroaromatic compounds in the environment, which can be adapted for this compound.

Environmental monitoring programs aim to understand the presence and persistence of chemicals, identify trends, and provide data for regulatory compliance and scientific research toxoer.comenv.go.jp. The development of validated analytical methods is a fundamental step in these efforts, ensuring accurate and reliable data on the occurrence and concentration of target compounds in the environment noack-lab.com.

Abiotic and Biotic Degradation Pathways in Environmental Systems (Research Focus)

The persistence and fate of this compound in the environment are governed by a combination of abiotic and biotic degradation processes. Abiotic processes involve chemical and physical transformations that occur without the direct involvement of living organisms, while biotic processes are mediated by microorganisms.

Abiotic degradation can be initiated by factors such as heat, light (photolysis), water (hydrolysis), oxygen (oxidation), and chemical reactions with other substances in the environment noack-lab.comencyclopedia.pubmdpi.comclu-in.org. Biotic degradation, or biodegradation, is primarily driven by the metabolic activities of microorganisms, including bacteria and fungi, which can transform or mineralize organic compounds encyclopedia.pubmdpi.comijcmas.com.

Research into these pathways helps to predict the environmental half-life and the potential breakdown products of this compound, which is crucial for assessing its environmental risk.

Photochemical Degradation Studies

Photochemical degradation, or photolysis, is an abiotic process initiated by the absorption of light energy, leading to chemical transformations of a compound noack-lab.com. For nitroaromatic compounds, photolysis can be a significant degradation pathway, particularly in sunlit surface waters and the atmosphere nih.govnih.gov.

While specific photochemical degradation studies focusing solely on this compound were not prominently found, studies on related nitroaromatic compounds, such as 4-nitrobiphenyl and nitrophenols, provide insights into potential photochemical pathways nih.govnih.gov. For example, vapor-phase 4-nitrobiphenyl is degraded in the atmosphere by reaction with photochemically produced hydroxyl radicals nih.gov. Studies on nitrophenols have shown that photochemical fate can depend on the environmental matrix, with different products observed in liquid solutions versus solid matrices nih.gov.

The rate and extent of photochemical degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the properties of the environmental matrix (e.g., water, air, soil surface) noack-lab.com. Understanding the photochemical behavior of this compound is important for assessing its persistence in sun-exposed environments.

Microbial Biotransformation and Biodegradation Processes

Microbial biotransformation and biodegradation are key biotic processes that contribute to the removal of organic compounds from the environment encyclopedia.pubmdpi.comijcmas.commedcraveonline.com. Microorganisms, particularly bacteria and fungi, possess enzymatic systems capable of metabolizing a wide range of chemical structures medcraveonline.comresearchgate.netnmb-journal.com.

Biotransformation involves the enzymatic conversion of a compound into modified structures, which may be less toxic or more readily biodegradable ijcmas.commedcraveonline.com. Biodegradation can lead to the complete mineralization of the compound into simple inorganic substances like carbon dioxide and water encyclopedia.pubmdpi.comclu-in.org.

Research has shown that microorganisms can transform nitroaromatic compounds through various mechanisms, including reduction of the nitro group, oxidation, and ring cleavage researchgate.netasm.orgcdc.gov. For instance, the reduction of nitro groups to amino groups is a common microbial transformation pathway for nitroaromatic compounds cdc.govresearchgate.net.